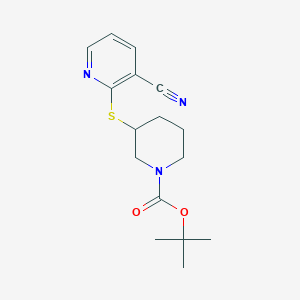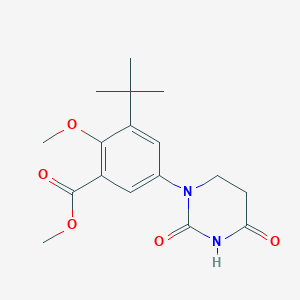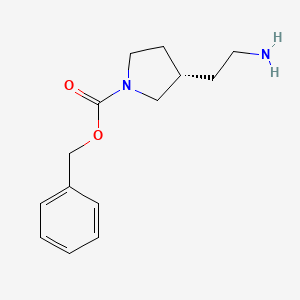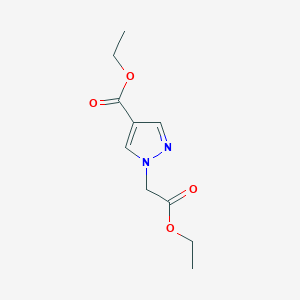
4-Ethylamino-2-phenylamino-pyrimidine-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(ethylamino)-2-(phenylamino)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of Ethyl 4-(ethylamino)-2-(phenylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of ethylamino and phenylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring consistency and cost-effectiveness.
Analyse Des Réactions Chimiques
Ethyl 4-(ethylamino)-2-(phenylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl 4-(ethylamino)-2-(phenylamino)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-(ethylamino)-2-(phenylamino)pyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 4-(ethylamino)-2-(phenylamino)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 5-chloro-7-((4-methoxybenzyl)(methyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share structural similarities but differ in their functional groups and specific applications. Ethyl 4-(ethylamino)-2-(phenylamino)pyrimidine-5-carboxylate is unique due to its specific combination of ethylamino and phenylamino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
185040-37-3 |
|---|---|
Formule moléculaire |
C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
ethyl 2-anilino-4-(ethylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N4O2/c1-3-16-13-12(14(20)21-4-2)10-17-15(19-13)18-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,16,17,18,19) |
Clé InChI |
JCTZRCYKNANLNQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC=C1C(=O)OCC)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)


![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)


![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)


![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)




